2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is derived through the following hierarchical steps:
- Parent heterocycle identification : The pyrimidine ring serves as the core structure, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Substituent numbering :
- A butyl group ($$ \text{-C}4\text{H}9 $$) at position 2.
- A hydroxyl group ($$ \text{-OH} $$) at position 4.
- A methyl group ($$ \text{-CH}3 $$) at position 6.
- An acetamide side chain ($$ \text{-CH}2\text{CON(CH}3\text{)}2 $$) at position 5.
- Side chain nomenclature : The acetamide group is prioritized as a substituent, with the $$ N,N $$-dimethyl designation indicating both nitrogen-bound hydrogens are replaced by methyl groups.
Isomeric considerations :
- Tautomerism : The 4-hydroxy group enables keto-enol tautomerism, where the hydroxyl proton may migrate to the adjacent nitrogen, forming a pyrimidin-4(3H)-one tautomer (Figure 1A). This equilibrium influences reactivity and spectroscopic signatures.
- Stereoisomerism : While the molecule lacks chiral centers, the butyl group’s conformation (n-butyl vs. branched isomers) could theoretically lead to structural variants. However, the systematic name specifies a linear butyl chain, precluding branched isomers.
Crystallographic Analysis and Molecular Geometry
X-ray crystallography reveals the following structural features (Table 1):
| Parameter | Value |
|---|---|
| Pyrimidine ring planarity | Deviation < 0.02 Å |
| Bond lengths (Å) | N1-C2: 1.34, C5-C6: 1.40 |
| Dihedral angles (°) | C5-C6-C7-O1: 178.2 |
| Hydrogen bonds | O1-H⋯O2 (2.65 Å) |
The pyrimidine ring adopts a planar conformation, with minimal deviation from ideal aromatic geometry. The acetamide side chain at position 5 projects perpendicularly from the ring plane, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen (O1) and the acetamide carbonyl oxygen (O2). The butyl group adopts a staggered conformation, minimizing steric clashes with the methyl group at position 6.
Spectroscopic Fingerprinting (FT-IR, NMR, HRMS)
FT-IR spectroscopy (Table 2):
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3270 | O-H stretch (hydroxyl) |
| 1665 | C=O stretch (acetamide) |
| 1600 | C=N stretch (pyrimidine) |
| 1240 | C-N stretch (dimethylamine) |
NMR spectroscopy :
- ¹H NMR (400 MHz, DMSO-d6) :
- ¹³C NMR :
High-Resolution Mass Spectrometry (HRMS) :
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide electronic insights:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO localizes on the pyrimidine ring and hydroxyl group, while the LUMO resides on the acetamide carbonyl (Figure 1B).
- Molecular electrostatic potential (MEP) : Negative potential regions ($$ \text{-0.15 e/Å} $$) surround the hydroxyl and carbonyl oxygens, highlighting nucleophilic sites.
- Thermodynamic properties :
- ΔGf° (gas phase): 89.3 kJ/mol
- Dipole moment: 3.8 Debye
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-5-6-7-11-14-9(2)10(13(18)15-11)8-12(17)16(3)4/h5-8H2,1-4H3,(H,14,15,18) |
InChI Key |
OAMDXZTUOHORAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Formula 2 Compound with Pentamidine Salts
This method involves reacting a pyrimidine derivative (formula 2) with pentamidine hydrochloride or its salts under alkaline conditions. Key steps include:
- Reagents : Pentamidine hydrochloride (preferred salt), potassium hydroxide, ethanol.
- Mechanism : Nucleophilic substitution where the amine group of pentamidine displaces leaving groups in formula 2.
- Optimal Conditions :
Table 1: Reaction Parameters for First Method
| Example | Pentamidine Salt (mmol) | Base (mmol) | Solvent (mL) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 43.6 | 43.6 | 60 | 15 | 70 |
| 2 | 50.0 | 50.0 | 70 | 4 | 47 |
Two-Step Synthesis via Acetate Intermediate
This approach involves:
- Step A : Reacting 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetate (formula 5) with haloformates (e.g., vinyl chloroformate) in the presence of a base.
- Step B : Converting the intermediate to the target compound via reaction with dimethylamine.
Key Reagents and Conditions :
- Step A :
- Step B :
Table 2: Two-Step Reaction Efficiency
| Step | Starting Material (mmol) | Reagents (mmol) | Solvent (mL) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| A | 22.3 | 55.7 (chloroformate) | 100 | 0.5 | N/A |
| B | Product from Step A | 66.9 (dimethylamine) | N/A | 12 | 93 |
Data from CN102666496A, Example 3.
Alternative Methodologies
Dimethyl Acetylsuccinate Route
A third method involves using dimethyl acetylsuccinate and pentamidine hydrochloride with an organic amine (e.g., N,N-diisopropylethylamine).
Reaction Sequence :
- Cyclization/Amidation : Pentamidine hydrochloride (0.1–0.2 mol) reacts with dimethyl acetylsuccinate (1.1 equiv) in methanol, neutralized by N,N-diisopropylethylamine (2.0 equiv).
- Ammonolysis : The methyl ester intermediate undergoes reaction with dimethylamine to form the target compound.
Table 3: Dimethyl Acetylsuccinate Method
| Parameter | Example 1 (0.1 mol) | Example 2 (0.2 mol) |
|---|---|---|
| Solvent | Methanol (70 mL) | Methanol (70 mL) |
| Base | N,N-diisopropylethylamine (0.2 mol) | N,N-diisopropylethylamine (0.4 mol) |
| Reaction Time | 4 hours (reflux) | 4 hours (reflux) |
| Yield | Not explicitly stated | Not explicitly stated |
Critical Analysis of Methods
Yield and Scalability
- Method 1 : Lower yields (47–70%) but simpler steps, making it suitable for small-scale synthesis.
- Method 2 : Higher yield (93%) due to optimized conditions (e.g., controlled temperature and stoichiometry), ideal for industrial production.
- Method 3 : Limited yield data but offers a novel pathway using dimethyl acetylsuccinate, potentially reducing reagent costs.
By-Product Management
The first method minimizes urea by-products by avoiding harsh acidic conditions. In contrast, the two-step method employs milder bases (triethylamine) to preserve functional groups.
Reagent Availability
- Pentamidine salts : Commercially available, with hydrochloride being preferred for stability.
- Haloformates : Vinyl chloroformate is widely used due to its reactivity and availability.
Industrial Applicability
Cost and Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide moiety to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the acetamide moiety may produce amines.
Scientific Research Applications
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Relevance
The compound shares structural similarities with other pyrimidine-based acetamides, though variations in substituents lead to distinct physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its acetamide group, contrasting with highly lipophilic analogs like Fabuxostat (3-cyano-4-isobutoxybenzamide) .
- Stability : The hydroxyl group at position 4 enhances stability under acidic conditions compared to pyrimidines with unprotected hydroxyl groups .
Pharmacokinetic and Toxicological Data
- Metabolism: Pyrimidine derivatives are typically metabolized via hepatic CYP450 enzymes, with N,N-dimethyl groups slowing oxidation compared to non-methylated analogs .
- Toxicity : Preliminary studies suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), similar to Flibanserin (a benzimidazolone derivative) .
Research Findings and Challenges
Biological Activity
The compound 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine ring with hydroxy and butyl substituents, linked to a dimethylacetamide moiety. The structural characteristics are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of pyrimidines are known to inhibit bacterial growth by interfering with nucleic acid synthesis and cell wall formation.
Table 1: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Moderate | |
| Compound B | High | |
| 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide | Potentially high |
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro studies. Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Antitumor Activity
A study evaluated the effects of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases. The antioxidant properties associated with the hydroxy group may play a role in mitigating oxidative stress in neuronal cells.
The biological activity of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Membrane Disruption : The hydrophobic nature of the butyl group may facilitate interaction with lipid membranes, leading to disruption and cell lysis.
- Induction of Apoptosis : By promoting ROS production, the compound may trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
